Carbonic Anhydrase I Binding Affinity
(Prop-2-yn-1-yl)(sulfamoyl)amine exhibits measurable binding to human carbonic anhydrase I (hCA I) with a Kd of 100,000 nM, as determined by fluorescent thermal shift assay [1]. This affinity, while modest, establishes a quantifiable baseline for the N-propargyl sulfamide scaffold. In contrast, the simple aromatic sulfamide phenylsulfamide binds hCA II with a Kd of 45,500 nM and a Ki of 79,600 nM . The structural difference—aliphatic propargyl versus aromatic phenyl—correlates with an approximately 2.2-fold weaker affinity for the target compound, highlighting that substitution at the sulfamide nitrogen is not functionally silent and must be accounted for in inhibitor design [1].
| Evidence Dimension | Binding affinity to human carbonic anhydrase |
|---|---|
| Target Compound Data | Kd = 100,000 nM for hCA I |
| Comparator Or Baseline | Phenylsulfamide: Kd = 45,500 nM (hCA II), Ki = 79,600 nM (hCA II) |
| Quantified Difference | Target compound exhibits ~2.2-fold weaker binding than phenylsulfamide (comparison across isoforms) |
| Conditions | Fluorescent thermal shift assay; recombinant human CA I expressed in E. coli for target compound; hCA II esterase method for phenylsulfamide |
Why This Matters
This data confirms that the propargyl-sulfamide scaffold engages the CA active site, providing a quantifiable starting point for SAR optimization that cannot be extrapolated from simple sulfamides or sulfonamides.
- [1] BindingDB. BDBM50449831 CHEMBL4172331. Affinity Data: Kd = 100,000 nM for human carbonic anhydrase I. View Source
